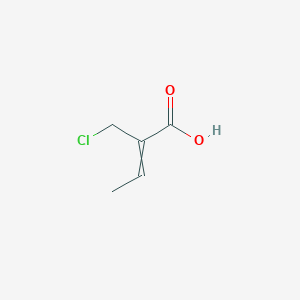

2-(Chloromethyl)but-2-enoic acid

Descripción

2-(Chloromethyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid with the molecular formula C₅H₇ClO₂. Its structure features a chloromethyl (–CH₂Cl) substituent at the β-position of the but-2-enoic acid backbone (CH₂=C(COOH)–CH₂Cl). This compound combines the reactivity of the conjugated double bond with the electron-withdrawing effects of the carboxylic acid and chloromethyl groups. These structural attributes make it a versatile intermediate in organic synthesis, particularly in alkylation and cycloaddition reactions .

Propiedades

Número CAS |

60941-00-6 |

|---|---|

Fórmula molecular |

C5H7ClO2 |

Peso molecular |

134.56 g/mol |

Nombre IUPAC |

2-(chloromethyl)but-2-enoic acid |

InChI |

InChI=1S/C5H7ClO2/c1-2-4(3-6)5(7)8/h2H,3H2,1H3,(H,7,8) |

Clave InChI |

YFEHTNHSPUZXEU-UHFFFAOYSA-N |

SMILES canónico |

CC=C(CCl)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)but-2-enoic acid typically involves the chlorination of crotonic acid. One common method is the reaction of crotonic acid with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction proceeds as follows:

CH3CH=CHCOOH+SOCl2→CH3CH=CHCOCl+SO2+HCl

The resulting crotonyl chloride is then treated with formaldehyde (CH2O) and hydrochloric acid (HCl) to yield 2-(Chloromethyl)but-2-enoic acid.

Industrial Production Methods

Industrial production of 2-(Chloromethyl)but-2-enoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)but-2-enoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Addition Reactions: The double bond in the butenoic acid backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Addition Reactions: Halogens (Br2, Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

Substitution: Formation of derivatives such as 2-(Aminomethyl)but-2-enoic acid.

Addition: Formation of dihalogenated or hydrogenated products.

Oxidation/Reduction: Formation of corresponding alcohols or carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)but-2-enoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential as a biochemical probe due to its reactivity with nucleophiles.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)but-2-enoic acid involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. The chloromethyl group acts as an electrophile, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity can disrupt normal cellular functions, leading to various biological effects.

Comparación Con Compuestos Similares

But-2-enoic Acid

Structure : CH₂=C(COOH)CH₃ (lacks the chloromethyl group).

Key Differences :

- The absence of the chloromethyl substituent reduces steric hindrance and electron-withdrawing effects, leading to higher acidity compared to 2-(chloromethyl)but-2-enoic acid.

- Reactivity in conjugate additions is less pronounced due to weaker polarization of the double bond. Applications: Primarily used in polymer chemistry and as a precursor for acrylate derivatives .

(E)-3-Bromobut-2-enoic Acid

Structure : CH₂=C(COOH)CH₂Br (bromine replaces chlorine).

Key Differences :

Ethyl 4-Amino-2-chlorobut-2-enoate

Structure: CH₂=C(Cl)COOEt–NH₂ (ester and amino substituents). Key Differences:

- The ethyl ester group (–COOEt) increases lipophilicity, making the compound more soluble in organic solvents than the carboxylic acid counterpart.

- Applications: Used in peptide synthesis and as a building block for heterocyclic compounds .

(E)-2-Phenylbut-2-enoic Acid

Structure : CH₂=C(COOH)C₆H₅ (phenyl substituent).

Key Differences :

- The phenyl group introduces aromatic conjugation, stabilizing the double bond and reducing electrophilicity.

- Enhanced UV absorption due to the aromatic ring, making it useful in photochemical studies.

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Halogen Effects: Chlorine in 2-(chloromethyl)but-2-enoic acid provides stronger electron withdrawal than bromine, favoring electrophilic reactivity. However, brominated analogs are preferred in reactions requiring better leaving-group ability .

- Functional Group Diversity: Esters (e.g., ethyl derivatives) and amino-substituted analogs expand solubility and reactivity profiles, enabling tailored synthetic pathways .

- Safety Considerations: Compounds like (E)-2-phenylbut-2-enoic acid require stringent safety protocols due to irritancy, unlike the less hazardous chloromethyl variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.